![molecular formula C13H10ClN3O3S B5515265 5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

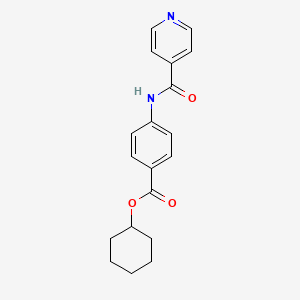

Description

Synthesis Analysis

The synthesis of thienopyridines, such as our compound of interest, involves a series of steps that may include oxidation, nitration, and substitution reactions. For example, thieno[3,2-b]pyridine derivatives have been synthesized through oxidation to N-oxide by means of m-chloroperoxybenzoic acid, followed by reactions with hydrogen chloride, picric acid, nitric and sulfuric acids, or phosphorus oxychloride to produce various substituted derivatives (Klemm et al., 1985). These synthetic routes illustrate the complexity and versatility in the synthesis of thienopyridine compounds.

Molecular Structure Analysis

The molecular structure of thienopyridines is characterized by their aromatic character, as shown in the synthesis and spectral analysis of thieno[3,4-b] and thieno[3,4-c] pyridines, which highlight the aromatic nature of these compounds through their spectral properties (Klemm et al., 1970). This aromaticity is a key feature that influences the chemical behavior and reactions of thienopyridines.

Chemical Reactions and Properties

Thienopyridines undergo a variety of chemical reactions, including aminomethylation, where the reaction primarily occurs at specific positions within the imidazopyridine system, demonstrating the reactivity of the furan and pyridine rings in these molecules (Saldabol et al., 1971). Such reactions expand the structural diversity and functionalization possibilities of thienopyridine derivatives.

Physical Properties Analysis

The physical properties of thienopyridines and their derivatives can be influenced by small structural changes. For instance, modifications to the heterocyclic ring or amino nitrogen atom have been investigated for their impact on solid-state non-linear optical properties, illustrating how molecular conformation and intermolecular interactions determine the physical properties of these compounds (Langley et al., 2001).

Chemical Properties Analysis

The chemical properties of thienopyridines are largely defined by their reactivity and the types of chemical reactions they can undergo. This includes their ability to participate in versatile reactions, such as the functionalization of imidazo[1,2-a]pyridines, which underscores the wide range of chemical modifications and the resultant diversity in chemical structures and functions that can be achieved with thienopyridines (Bazin et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c1-5-9-11(15)12(7-3-4-8(20-7)17(18)19)21-13(9)16-6(2)10(5)14/h3-4H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXGFFIAWKGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(O3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)